(S)-BoroPro-(-)-Pinanediol-hydrochloride (S)-BoroPro-(-)-Pinanediol-hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18830905
InChI: InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m1./s1
SMILES:
Molecular Formula: C14H25BClNO2
Molecular Weight: 285.62 g/mol

(S)-BoroPro-(-)-Pinanediol-hydrochloride

CAS No.:

Cat. No.: VC18830905

Molecular Formula: C14H25BClNO2

Molecular Weight: 285.62 g/mol

* For research use only. Not for human or veterinary use.

(S)-BoroPro-(-)-Pinanediol-hydrochloride -

Specification

Molecular Formula C14H25BClNO2
Molecular Weight 285.62 g/mol
IUPAC Name 2-[(2R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m1./s1
Standard InChI Key OVVMNBVQOPZMPY-TYIUZSNCSA-N
Isomeric SMILES B1(OC2CC3CC([C@]2(O1)C)C3(C)C)C4CCCN4.Cl
Canonical SMILES B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl

Introduction

Structural and Chemical Properties

The compound’s IUPAC name, 2-[(2R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride, reflects its complex bicyclic framework. Key features include:

  • Chiral Centers: The (S)-configuration at the pyrrolidine boron and the (2R)-configuration in the pinanediol moiety create a rigid, stereochemically defined environment.

  • Boron Coordination: The boron atom forms a tetrahedral coordination with two oxygen atoms from pinanediol, one nitrogen from pyrrolidine, and a chloride ion, enhancing stability and reactivity.

Table 1: Key Identifiers of (S)-BoroPro-(-)-Pinanediol-Hydrochloride

PropertyValue
Molecular FormulaC14H25BClNO2\text{C}_{14}\text{H}_{25}\text{BClNO}_2
Molecular Weight285.62 g/mol
IUPAC Name2-[(2R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride
InChI KeyOVVMNBVQOPZMPY-TYIUZSNCSA-N
Canonical SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl
PubChem CID170836303

Synthesis and Manufacturing

The synthesis involves a two-step process:

  • Boronate Ester Formation: Pyrrolidineboronic acid reacts with (-)-pinanediol under acidic conditions, forming a boronate ester. The (-)-pinanediol acts as a chiral ligand, directing the stereochemistry at the boron center.

  • Hydrochloride Salt Formation: The intermediate is treated with hydrochloric acid to yield the hydrochloride salt, improving solubility and crystallinity.

Industrial suppliers like Tianjin Reliable Pharmatech Co., Ltd. and ChemEZ, Inc. offer custom synthesis services, emphasizing high enantiomeric purity (>98%) .

Applications in Asymmetric Synthesis

Chiral Induction in Carbon-Carbon Bond Formation

The compound’s rigid bicyclic structure stabilizes transition states in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, it facilitates the formation of axially chiral biaryls with enantiomeric excess (ee) exceeding 90%.

Pharmaceutical Intermediate Synthesis

(S)-BoroPro-(-)-Pinanediol-hydrochloride is instrumental in synthesizing protease inhibitors and kinase modulators. Its ability to control stereochemistry is critical for drugs requiring specific bioactive conformations .

Table 2: Comparative Analysis of Chiral Boronate Auxiliaries

CompoundMolecular Weight (g/mol)ee (%)Solubility (mg/mL)Primary Use
(S)-BoroPro-(-)-Pinanediol-HCl285.6290–9512.5 (H₂O)Cross-coupling reactions
(R)-BoroLeu-(+)-Pinanediol-CF3CO2H318.1485–888.2 (MeOH)Peptide synthesis
Bortezomib-pinanediol384.2495–983.1 (DMSO)Proteasome inhibition

Research Advancements

Enhanced Stereoselectivity in Alkene Diboration

Recent studies demonstrate that (S)-BoroPro-(-)-Pinanediol-hydrochloride improves diastereoselectivity in diboration reactions. For instance, 1,2-diboration of styrenes using this auxiliary achieves a 9:1 dr (diastereomeric ratio), outperforming analogous auxiliaries.

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the pinanediol moiety’s methyl groups create steric hindrance, favoring one enantiomer during boron-mediated bond formation. This mechanistic understanding guides the design of next-generation auxiliaries.

Challenges and Future Directions

While the compound excels in small-molecule synthesis, scalability remains a hurdle due to the high cost of (-)-pinanediol. Future research may explore biocatalytic routes to pinanediol or hybrid auxiliaries combining boronate and phosphine ligands. Additionally, expanding its utility to continuous-flow systems could enhance industrial adoption .

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